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Compound of Interest

Compound Name:
5-Bromo-3-(4-methoxyphenyl)-1,2-

oxazole

CAS No.: 51726-00-2

Cat. No.: B1442126

Get Quote

Executive Summary: The Isoxazole Advantage
The isoxazole ring (1,2-oxazole) is a "privileged scaffold" in medicinal chemistry, featured in

over 20 FDA-approved drugs ranging from antibiotics (Sulfamethoxazole) to antirheumatics

(Leflunomide) and kinase inhibitors (Berzosertib). Its utility stems from two distinct

physicochemical characteristics:

Bioisosterism: The ring acts as a stable bioisostere for carboxylic acids, esters, and amide

bonds, improving metabolic stability while maintaining hydrogen-bond acceptor capabilities

(N-atom) and

-stacking potential.

Latent Reactivity (The "Pro-drug Switch"): The N-O bond is chemically weak (

55 kcal/mol). Under specific metabolic conditions, this bond can undergo reductive cleavage,
unmasking a
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-keto nitrile or amide. This feature allows isoxazoles to function as masked pharmacophores
(pro-drugs), as seen in Leflunomide.

This guide provides a rigorous technical framework for synthesizing, functionalizing, and

validating novel isoxazole therapeutics.

Module A: Rational Design & Synthetic Protocols
The Regioselectivity Challenge
The primary challenge in isoxazole synthesis via [3+2] cycloaddition is controlling

regioselectivity (3,5- vs. 3,4-substitution). Thermal cycloadditions often yield mixtures. Modern

protocols utilize metal catalysis or specific electronic biasing to achieve regiocontrol.

Protocol: Regioselective Synthesis of 3,5-Disubstituted
Isoxazoles
Methodology:In situ generation of Nitrile Oxides via Chloramine-T or NCS, followed by Copper-

Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuAAC-like).

Reagents & Materials:

Aldoxime precursor (R-CH=NOH): 1.0 equiv

Terminal Alkyne (R'-C

CH): 1.2 equiv

Chloramine-T (trihydrate): 1.2 equiv (Oxidant)

Copper(II) Sulfate (

): 5 mol%

Sodium Ascorbate: 10 mol%

Solvent: t-BuOH/Water (1:1 v/v)

Step-by-Step Workflow:
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Chlorination: Dissolve the aldoxime (1.0 mmol) in t-BuOH/Water (10 mL). Add Chloramine-T

(1.2 mmol) in portions over 5 minutes at room temperature. Stir for 15 minutes to generate

the hydroximoyl chloride intermediate.

Checkpoint: Monitor TLC for disappearance of aldoxime.

Catalyst Addition: Add the terminal alkyne (1.2 mmol), followed by

solution (0.05 mmol) and Sodium Ascorbate (0.1 mmol).

Cycloaddition: Stir the reaction mixture vigorously at ambient temperature (

) for 4–8 hours. The copper catalyst ensures the exclusive formation of the 3,5-regioisomer
by activating the terminal alkyne.

Workup: Dilute with EtOAc (30 mL), wash with brine (2 x 15 mL), and dry over

.

Purification: Concentrate in vacuo and purify via silica gel flash chromatography

(Hexane/EtOAc gradient).

Mechanism & Logic: The reaction proceeds via a stepwise copper-acetylide mechanism similar

to the famous Click reaction, rather than a concerted thermal Huisgen cycloaddition. This

lowers the activation energy and locks the regioselectivity.

Visualization: Synthetic Decision Matrix
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Figure 1: Synthetic decision tree for isoxazole construction based on substitution pattern

requirements.

Module B: Metabolic Stability & Pro-drug Design
The "Leflunomide Switch"
A critical design parameter is the stability of the isoxazole ring against reductive metabolism.

Stable Scaffold: If the C3 position is substituted (e.g., alkyl, aryl), the ring is generally stable

and acts as a pharmacophore (e.g., Sulfamethoxazole).

Pro-drug (Ring Opening): If the C3 position is unsubstituted (C3-H) or possesses specific

leaving groups, the ring can open.

Example:Leflunomide is an isoxazole pro-drug.[1] In vivo, the ring opens to form the active

metabolite A771726 (Teriflunomide).[1] This opening is often catalyzed by P450 enzymes

or occurs via base-catalyzed deprotonation of the acidic C3-proton.

Protocol: In Vitro Metabolic Stability Assay (Microsomal)
Objective: Determine the intrinsic clearance (

) and identify ring-opening metabolites.
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Reagents:

Pooled Liver Microsomes (Human/Rat)

NADPH Regenerating System (Mg

, Glucose-6-phosphate, G6PDH, NADP+)

Test Compound (1

M final conc.)

Positive Control: Leflunomide (High turnover), Warfarin (Low turnover)

Workflow:

Pre-incubation: Mix microsomes (0.5 mg protein/mL) with Test Compound in phosphate

buffer (pH 7.4) at

for 5 mins.

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop

metabolism.

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Target Search: Monitor for parent loss (MRM) and specific "Ring-Open" mass shift (+2 Da

for simple reduction, or rearrangement to nitrile form).

Visualization: Metabolic Fate Pathway
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Figure 2: Metabolic pathways of isoxazoles. The "Unstable" path is exploited in pro-drug design

(Leflunomide), while the "Stable" path is desired for standard inhibitors.

Comparative Data: FDA-Approved Isoxazole
Therapeutics
The following table highlights how the isoxazole scaffold is utilized across different therapeutic

areas. Note the correlation between substitution patterns and indication.
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Drug Name Indication Target Isoxazole Role
Metabolic
Status

Sulfamethoxazol

e
Antibiotic

Dihydropteroate

Synthase

Bioisostere for

PABA ring

Stable (Excreted

largely

unchanged/acety

lated)

Leflunomide
Rheumatoid

Arthritis
DHODH Pro-drug Mask

Unstable (Opens

to Teriflunomide)

Isocarboxazid Antidepressant MAO Inhibitor Pharmacophore Stable Core

Valdecoxib
Anti-

inflammatory
COX-2

Selectivity

Scaffold

Stable

(Withdrawn due

to skin reactions,

not ring

instability)

Cloxacillin Antibiotic PBP (Cell Wall) Steric Shield Stable
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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